Semduramicin: A Technical Guide to its Chemical Structure, Properties, and Applications
Semduramicin: A Technical Guide to its Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of semduramicin, a potent polyether ionophore antibiotic. The document details its chemical structure, physicochemical properties, mechanism of action, biosynthesis, and analytical methodologies. It is intended to serve as a valuable resource for professionals engaged in research and development within the fields of veterinary medicine, microbiology, and drug discovery.
Core Chemical and Physical Properties
Semduramicin is a complex polyether antibiotic produced by the fermentation of Actinomadura roseorufa.[1][] It is primarily used in its sodium salt form in veterinary applications to improve stability and dispersibility.[1]
Chemical Structure
The chemical structure of semduramicin is characterized by multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings connected by aliphatic bridges and a spiro linkage.[3] It possesses a free carboxyl group, which is crucial for its ionophoric activity, and numerous lower alkyl groups.[3]
Table 1: Chemical Identifiers for Semduramicin and Semduramicin Sodium
| Identifier | Semduramicin (Free Acid) | Semduramicin Sodium |
| CAS Number | 113378-31-7[4][5] | 119068-77-8[5] |
| Molecular Formula | C₄₅H₇₆O₁₆[1] | C₄₅H₇₅NaO₁₆[5] |
| IUPAC Name | 2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid[1] | sodium 2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetate[5] |
| Synonyms | UK-61,689, Aviax[4][5] | UK-61,689-2, Aviax[5] |
Physicochemical Properties
The physical and chemical properties of semduramicin and its sodium salt are summarized below. The sodium salt is typically a white to gray-white crystalline powder.[6]
Table 2: Physicochemical Data for Semduramicin and Semduramicin Sodium
| Property | Semduramicin (Free Acid) | Semduramicin Sodium |
| Molecular Weight | 873.08 g/mol [1] | 895.06 g/mol [5] |
| Melting Point | Not specified | 175-176°C[5] |
| Solubility | Strong hydrophobicity[1] | Soluble in methanol (B129727); sparingly soluble in ethanol; slightly soluble in dichloromethane (B109758) and ether; practically insoluble in water and isooctane.[6] |
| Appearance | Not specified | White to gray-white crystalline powder[6] |
Mechanism of Action: Ionophore Activity
Semduramicin functions as a polyether ionophore, a class of lipid-soluble molecules that can transport ions across biological membranes.[3][7] Its primary mode of action involves disrupting the transmembrane ion concentration gradients essential for the survival of microorganisms like coccidia.[3][7][8]
The mechanism proceeds as follows:
-
Complex Formation : The semduramicin molecule, with its multiple ether oxygen atoms, forms a lipophilic complex with monovalent cations, showing a preference for K⁺ over Na⁺.[1][8] The exterior of the complex is hydrophobic, while the interior chelates the cation.
-
Membrane Transport : This lipid-soluble complex diffuses across the lipid bilayer of the parasite's cell membrane.[7]
-
Ion Release and Gradient Disruption : On the other side of the membrane, the ion is released, thereby disrupting the crucial Na⁺/K⁺ concentration gradients that are vital for cellular functions.[7][8]
-
Cellular Damage : The collapse of these ion gradients interferes with essential biological processes, leading to osmotic swelling, cellular dysfunction, and ultimately, cell death.[7][8]
Semduramicin is particularly effective early in the Eimeria life cycle, targeting the development of sporozoites and schizonts.[9]
Caption: Mechanism of ion transport by semduramicin.
Biosynthesis of Semduramicin
Semduramicin is a natural product synthesized by the actinomycete Actinomadura roseorufa.[1][5] Like other polyether ionophores, it is biosynthesized via a type I polyketide synthase (PKS) pathway. While the specific gene cluster and enzymatic steps for semduramicin have not been fully detailed in publicly available literature, a general pathway can be outlined.
The biosynthesis involves the sequential condensation of small carboxylic acid units, such as acetate (B1210297), propionate, and butyrate, to form a long polyketide chain. This chain then undergoes a series of cyclization reactions, catalyzed by specific enzymes, to form the characteristic cyclic ether rings of the polyether structure.
Caption: Generalized biosynthetic pathway for polyether ionophores.
Experimental Protocols and Methodologies
This section details common experimental protocols for the production, analysis, and efficacy testing of semduramicin.
Production via Fermentation
Semduramicin is produced industrially through submerged fermentation of a high-yielding strain of Actinomadura roseorufa.[1] The process involves several key stages from fermentation to purification.
-
Strain Activation and Inoculum Preparation : A high-yielding strain of A. roseorufa is selected and activated. A vegetative inoculum is prepared by growing the culture in a suitable medium.[1][]
-
Submerged Fermentation : The main fermenter, containing a sterile medium rich in carbon (e.g., glucose, soluble starch) and nitrogen sources (e.g., soybean meal hydrolysate, yeast extract), is inoculated. Fermentation is carried out for 48-96 hours under controlled conditions (temperature, pH, aeration).[1]
-
Extraction : Due to its hydrophobicity, the semduramicin is extracted from the fermentation broth and mycelial mass using an organic solvent such as ethyl acetate or hexane.[1]
-
Purification : The crude extract is purified using column chromatography, typically with a silica (B1680970) gel or polymer resin stationary phase, to achieve a purity of 85-95%.[1]
-
Salt Formation : The purified semduramicin free acid is converted to its sodium salt by reacting it with a sodium hydroxide (B78521) (NaOH) solution. This enhances its stability and suitability for feed applications.[1]
-
Drying : The final product is spray-dried to form a powder.[9]
Caption: Workflow for the production of semduramicin.
Quantification in Feed Matrix (HPLC-UV/PCD)
The concentration of semduramicin in animal feed is routinely monitored to ensure correct dosage. A common method is High-Performance Liquid Chromatography (HPLC) with post-column derivatization (PCD) and UV-Vis detection.[4][6][10][11]
-
Sample Preparation and Extraction :
-
Chromatographic Separation :
-
Post-Column Derivatization (PCD) :
-
After separation on the column, the eluent is mixed with a derivatizing reagent, typically vanillin (B372448) in a methanolic sulfuric acid solution.[6][10][11]
-
The reaction is carried out at an elevated temperature in a reaction coil. This reaction is necessary because semduramicin lacks a strong native chromophore.[11]
-
-
Detection :
-
Quantification :
Residue Analysis in Animal Tissues (LC-MS/MS)
For determining trace-level residues in animal tissues (e.g., liver, muscle, fat), a more sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[9][12][13][14]
-
Sample Preparation and Extraction :
-
Chromatographic Separation :
-
Mass Spectrometric Detection :
-
Ionization : Electrospray Ionization (ESI) in positive ion mode is used.[6]
-
Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[14]
-
Monitored Ion : The ammonium adduct [M+NH₄]⁺ at m/z 891 is commonly selected as the precursor ion for semduramicin.[6] Specific product ions are monitored for confirmation and quantification.
-
-
Quantification :
-
Quantification is achieved using a matrix-matched calibration curve or by the standard addition method to compensate for matrix effects. The limit of quantification for this method can be as low as 0.05 mg/kg in tissues.[9]
-
Anticoccidial Efficacy Testing (Battery Test)
The efficacy of semduramicin is evaluated in vivo using a standardized battery test in broiler chickens.[5][15] This test assesses the ability of the drug to control coccidiosis under controlled laboratory conditions.
-
Animal Model : Day-old or 10-day-old broiler chicks are used.[5][16] They are housed in wire-floored battery cages to prevent extraneous infection.
-
Acclimation and Treatment : Birds are acclimated for a period and then assigned to treatment groups (e.g., uninfected unmedicated control, infected unmedicated control, infected medicated groups at various dosages).
-
Medication : Medicated feed containing semduramicin (e.g., at 20, 25, or 30 ppm) is provided continuously, typically starting 24-48 hours before experimental infection.[5][15]
-
Infection : Birds in the infected groups are orally inoculated with a suspension of sporulated oocysts from one or more species of Eimeria (e.g., E. tenella, E. acervulina, E. maxima).[15]
-
Test Duration : The test typically runs for 6 to 9 days post-infection.[5][15]
-
Data Collection and Analysis :
-
Performance : Body weight gain and feed consumption are measured to calculate the feed conversion ratio.
-
Clinical Signs : Mortality and clinical signs (e.g., bloody droppings) are recorded daily.
-
Lesion Scoring : At the end of the trial, birds are euthanized, and specific sections of the intestine are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale (e.g., 0 to 4).
-
Oocyst Counts : Fecal samples can be collected to determine oocyst shedding.
-
-
Evaluation : The efficacy of semduramicin is determined by its ability to significantly reduce mortality, lower lesion scores, and improve weight gain and feed conversion compared to the infected, unmedicated control group.[15]
Caption: Workflow for an anticoccidial battery efficacy test.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. agscientific.com [agscientific.com]
- 4. Animal feeding stuffs - Determination of semduramicin content -Liquid chromatographic method using a "tree" analytical approach. CYS eShop [std-ol.cys.org.cy]
- 5. Actinomadura roseirufa sp. nov., producer of semduramicin, a polyether ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. famic.go.jp [famic.go.jp]
- 7. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]
- 9. apvma.gov.au [apvma.gov.au]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
